NadD inhibitor 3_15 is a compound identified as a potential inhibitor of the enzyme nicotinamide adenine dinucleotide (NAD) synthetase, specifically targeting the NadD enzyme in various bacterial pathogens. This compound has gained attention in the context of developing new antibacterial agents due to its role in disrupting NAD biosynthesis, which is crucial for bacterial survival and virulence. The discovery and characterization of NadD inhibitors, including 3_15, are part of broader efforts to combat antibiotic resistance by targeting metabolic pathways unique to bacteria.
The identification of NadD inhibitor 3_15 was part of a structure-based drug discovery approach that involved extensive computational screening and subsequent biochemical assays. The compound was derived from a library of small molecules evaluated for their inhibitory effects on both Escherichia coli and Bacillus anthracis NadD enzymes. The findings regarding this compound were published in prominent scientific journals, highlighting its potential as a broad-spectrum antibacterial agent .
NadD inhibitor 3_15 falls under the classification of small-molecule inhibitors specifically designed to target NAD biosynthesis pathways in bacteria. It is categorized as a competitive inhibitor due to its ability to bind to the active site of the NadD enzyme, thereby preventing substrate access and subsequent enzymatic activity.
The synthesis of NadD inhibitor 3_15 involves several key steps, primarily utilizing organic synthesis techniques. The specific synthetic route typically includes:
The synthesis often employs methods like Sonogashira coupling or other palladium-catalyzed reactions to form carbon-carbon bonds, followed by various protecting group strategies to ensure selective functionalization at specific sites on the molecule. The final compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
NadD inhibitor 3_15 has a complex molecular structure that can be represented by its chemical formula and specific stereochemistry. The structural analysis reveals key functional groups that interact with the NadD enzyme's active site.
The primary reaction involving NadD inhibitor 3_15 is its interaction with the NadD enzyme, where it competes with natural substrates for binding. This competitive inhibition results in decreased NAD synthesis.
Kinetic studies have determined the inhibitory constant (IC50) for 3_15 against various bacterial strains, demonstrating its effectiveness at micromolar concentrations:
These values indicate a moderate level of inhibition, suggesting potential for further optimization.
NadD inhibitor 3_15 operates through competitive inhibition by binding to the active site of the NadD enzyme, which is responsible for converting nicotinamide mononucleotide into NAD. By occupying this site, 3_15 effectively prevents substrate conversion, leading to reduced levels of NAD within bacterial cells.
The mechanism was elucidated through structural studies that revealed how specific interactions between 3_15 and key residues in the NadD active site stabilize the inhibitor-enzyme complex, thus inhibiting enzymatic activity .
Relevant analyses include thermal stability assessments and solubility profiling to inform formulation strategies for potential therapeutic applications .
NadD inhibitor 3_15 has significant potential applications in microbiology and pharmacology:
Nicotinate mononucleotide adenylyltransferase (NadD) catalyzes the penultimate step in most bacterial NAD⁺ biosynthesis pathways: the adenylation of nicotinate mononucleotide (NaMN) to form nicotinic acid adenine dinucleotide (NaAD). This reaction is indispensable because NaAD serves as the direct precursor for NAD⁺ synthesis via NAD⁺ synthetase (NadE). Genetic knockout studies across diverse pathogens confirm nadD as an essential gene. In Escherichia coli and Mycobacterium tuberculosis, which utilize both de novo and salvage pathways, nadD deletion is lethal. Similarly, Staphylococcus aureus and Streptococcus pneumoniae, which rely exclusively on salvage pathways, cannot survive without NadD functionality [1] [5]. This essentiality arises from the inability of bacteria to uptake extracellular phosphorylated pyridine nucleotides (e.g., NAD⁺, NMN), forcing dependence on endogenous biosynthesis [1] [7].
NadD operates at a metabolic branch point integrating precursors from:
Consequently, NadD inhibition disrupts all routes to NAD⁺, collapsing cellular redox balance, energy metabolism, and pathways requiring NAD⁺ as a cofactor (e.g., DNA ligation by bacterial LigA) [1] [5]. Kinetic analyses reveal bacterial NadD enzymes exhibit strong substrate specificity for NaMN over nicotinamide mononucleotide (NMN), with Kₘ values for NaMN typically ≤10 μM, underscoring their dedicated role in the amidated pathway [1] [7].
Table 1: Essentiality of NadD in Representative Bacterial Pathogens
Bacterial Species | Pathways Utilized | Growth Phenotype of nadD Knockout | Primary Evidence |
---|---|---|---|
Escherichia coli | De novo + Salvage | Lethal | Conditional lethal mutants, essential for survival in minimal media [1] |
Staphylococcus aureus | Salvage only | Lethal | Failed knockout attempts; essential even with niacin supplementation [1] |
Mycobacterium tuberculosis | De novo + Salvage | Lethal | Critical for survival in active and non-replicating states [1] |
Bacillus anthracis | De novo + Salvage | Lethal | Gene essentiality confirmed via antisense RNA [5] |
Haemophilus influenzae | V-factor salvage | Non-essential | Lacks most NAD⁺ biosynthesis genes; utilizes exogenous NAD⁺ [1] |
The structural biology of NadD enzymes reveals profound distinctions from their human counterparts (NMNAT1-3), enabling selective inhibition. Bacterial NadD enzymes function predominantly as homodimers or homotrimers, whereas human NMNATs assemble as barrel-like hexamers (NMNAT1/3) or trimers (NMNAT2) [3] [8]. Crucially, the active site architecture differs significantly:
Biochemical assays confirm this divergence: Inhibitor 315 (identified via structure-based screening) potently inhibits *E. coli* NadD (IC₅₀ ~1.2 μM) and *B. anthracis* NadD (IC₅₀ ~0.8 μM) but exhibits >100-fold weaker activity against human NMNAT1/2/3 isoforms (IC₅₀ >100 μM) [1] [5]. Crystallographic studies of *B. anthracis* NadD complexed with related inhibitors (e.g., compound 302) reveal binding within the NaMN pocket, exploiting bacterial-specific hydrophobic/electrostatic interactions unavailable in the human enzymes [1] [5].
Table 2: Structural and Functional Comparison of NadD and Human NMNATs
Feature | Bacterial NadD | Human NMNAT1 | Biological Consequence |
---|---|---|---|
Quaternary Structure | Homodimer or homotrimer | Hexamer | Altered active site accessibility and allostery |
Substrate Specificity | Strongly prefers NaMN (Kₘ ≤10 μM) | Dual specificity (NaMN & NMN) | Bacterial enzyme selectively targeted by NaMN analogs |
Key Binding Residues | Hydrophobic (Phe, Ile, Val) | Polar (Tyr, Glu, Arg) | Bacterial pocket accommodates inhibitors with aromatic/alkyl moieties |
Active Site Flexibility | Flexible "lid" loop | Rigid β-sheet flanking | Bacterial conformation allows induced-fit inhibition |
Inhibitor 3_15 (IC₅₀) | 0.8 – 1.2 μM | >100 μM | >100-fold selectivity window for bacterial enzyme |
NadD conservation across Gram-positive and Gram-negative pathogens underscores its value as a broad-spectrum target. Genomic analyses confirm nadD presence in >95% of sequenced bacterial pathogens, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp.) and biothreat agents (Bacillus anthracis, Yersinia pestis) [1] [5] [9]. Notable exceptions exist (e.g., Haemophilus influenzae), but these typically lack NAD⁺ biosynthesis capability and rely on specialized salvage systems ("V-factor" uptake) [1].
Enzymatic studies demonstrate inhibitor 3_15’s efficacy against diverse NadD orthologs:
Microbiological assays corroborate target engagement, showing 315 exerts bacteriostatic effects against *E. coli* (MIC 32 μg/mL) and *B. anthracis* (MIC 8 μg/mL) in minimal media—conditions where NAD⁺ salvage is constrained. This activity is abolished upon supplementation with NaAD or NAD⁺, confirming on-target mechanism [1] [5]. Crucially, inhibitor 315 retains activity against multidrug-resistant (MDR) clinical isolates of S. aureus and K. pneumoniae, with minimal MIC shifts compared to wild-type strains, suggesting no pre-existing cross-resistance [5] [9].
The critical regulatory role of NadD within NAD⁺ metabolism further enhances its vulnerability. In Azospirillum brasilense and other bacteria, NadE (the subsequent enzyme) is regulated by PII signal transduction proteins in response to nitrogen/carbon balance. NadD inhibition disrupts this metabolic sensing, amplifying metabolic dysfunction beyond mere cofactor depletion [2]. Consequently, pharmacological blockade of NadD cripples a conserved, non-redundant node in bacterial physiology with broad applicability across resistant pathogens.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8